molecular formula C9H7F3O3 B1305670 2-methyl-4-(trifluoromethoxy)benzoic Acid CAS No. 261951-91-1

2-methyl-4-(trifluoromethoxy)benzoic Acid

Cat. No.: B1305670
CAS No.: 261951-91-1
M. Wt: 220.14 g/mol
InChI Key: GINWJGHZNRKJEK-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzoic acid core.

Safety and Hazards

2-Methyl-4-(trifluoromethoxy)benzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing its dust/fumes, and wear protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(trifluoromethoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving the synthesis of pharmaceutical intermediates . The interactions of this compound with these biomolecules often involve binding to specific active sites, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. The compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. These interactions can affect the levels of metabolites and the overall metabolic flux . The compound’s involvement in metabolic pathways highlights its potential impact on cellular energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and effectiveness in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects within cells and how it can be utilized in targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a benzoic acid derivative. One common method is the reaction of 2-methyl-4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINWJGHZNRKJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379586
Record name 2-methyl-4-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-91-1
Record name 2-Methyl-4-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-4-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(trifluoromethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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